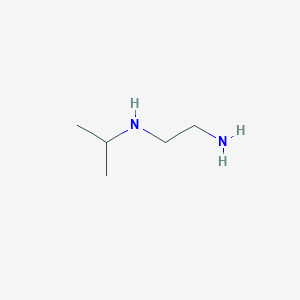






|
REACTION_CXSMILES
|
[CH:1]([NH:4][CH2:5][CH2:6][NH2:7])([CH3:3])[CH3:2].N[C:9](N)=[O:10]>>[CH:1]([N:4]1[CH2:5][CH2:6][NH:7][C:9]1=[O:10])([CH3:3])[CH3:2]
|


|
Name
|
|
|
Quantity
|
2550 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NCCN
|
|
Name
|
|
|
Quantity
|
1500 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A five-liter three necked flask equipped with a thermometer, condenser, stirrer, and nitrogen inlet
|
|
Type
|
CUSTOM
|
|
Details
|
170° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N1C(NCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3155 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |